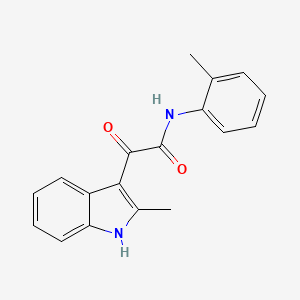

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The presence of the amide group (-CONH-) suggests that it might have bioactive properties, as amides are common in many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring, and an amide group. The indole and phenyl rings are likely to contribute to the compound’s aromaticity and potentially its bioactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

Synthesis and Biological Evaluation

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their biological significance. In particular, indol-3-yl-oxoacetamides have shown potential as potent cannabinoid receptor type 2 ligands, with specific derivatives demonstrating significant selectivity and potency (Moldovan et al., 2017). Furthermore, novel derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have been synthesized and found to exhibit promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Design and Synthesis for Cytotoxicity

The compound and its analogs have been designed, synthesized, and evaluated for cytotoxic activities. Notably, certain derivatives demonstrated cytotoxic activity by XTT assay on breast cancer cell line MCF-7 and non-cancer African green monkey cell line VERO. Structural modifications, like electron-withdrawing substitutions and increasing lipophilicity, were found to enhance cytotoxic activity (Modi et al., 2011).

Synthesis and Antioxidant Properties

A study aimed at synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed significant antioxidant activities in the synthesized compounds. The antioxidant potential was evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, indicating the potential of these compounds in oxidative stress-related applications (Gopi & Dhanaraju, 2020).

Novel Derivatives and Biological Evaluation

Studies involving the synthesis of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed potent anti-proliferative activity against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Hu et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-3-5-9-14(11)20-18(22)17(21)16-12(2)19-15-10-6-4-8-13(15)16/h3-10,19H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCXJUCQJJCBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2448604.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2448606.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2448609.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2448610.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)

![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)